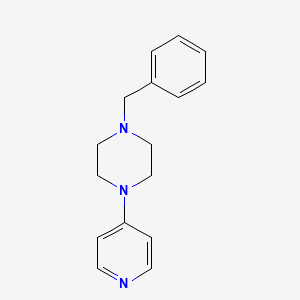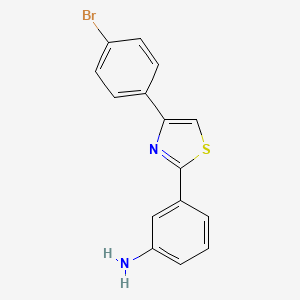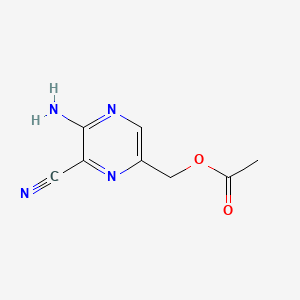
5-Acetoxymethyl-2-amino-3-cyanopyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoximetil-2-amino-3-cianopirazina es un compuesto químico con la fórmula molecular C8H8N4O2 y un peso molecular de 192,17 g/mol . También se conoce por su sinónimo, Acetato de 5-amino-6-ciano-2-pirazinilmetilo . Este compuesto se caracteriza por su estructura de anillo de pirazina, que está sustituida con grupos acetoximetil, amino y ciano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Acetoximetil-2-amino-3-cianopirazina típicamente implica la reacción de 5-amino-2-clorometilpirazina con cianuro de potasio y anhídrido acético . Las condiciones de reacción incluyen:
Temperatura: La reacción generalmente se lleva a cabo a temperatura ambiente.
Solvente: Los solventes comunes utilizados incluyen dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Catalizadores: No se requieren catalizadores específicos para esta reacción.
Métodos de producción industrial
Los métodos de producción industrial para 5-Acetoximetil-2-amino-3-cianopirazina son similares a la síntesis de laboratorio, pero se escalan para satisfacer las demandas de producción. El proceso implica:
Reactores a gran escala: Para manejar el volumen aumentado de reactivos.
Sistemas de flujo continuo: Para asegurar la calidad y el rendimiento consistentes del producto.
Purificación: Se utilizan técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Acetoximetil-2-amino-3-cianopirazina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El grupo ciano se puede reducir para formar derivados de amina.
Sustitución: El grupo acetoximetil se puede sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo.
Productos principales
Oxidación: Derivados nitro.
Reducción: Derivados de amina.
Sustitución: Varios derivados de pirazina sustituidos.
Aplicaciones Científicas De Investigación
5-Acetoximetil-2-amino-3-cianopirazina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 5-Acetoximetil-2-amino-3-cianopirazina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede:
Inhibir enzimas: Al unirse al sitio activo de las enzimas, puede inhibir su actividad.
Modular las vías de señalización: Al interactuar con receptores u otras moléculas de señalización, puede modular las vías de señalización celular.
Inducir apoptosis: En las células cancerosas, puede inducir la muerte celular programada a través de diversos mecanismos.
Comparación Con Compuestos Similares
5-Acetoximetil-2-amino-3-cianopirazina se puede comparar con otros compuestos similares, tales como:
5-Amino-2-clorometilpirazina: Estructura similar pero carece de los grupos acetoximetil y ciano.
5-Amino-6-cianopirazina: Estructura similar pero carece del grupo acetoximetil.
2-Acetoximetil-3-cianopirazina: Estructura similar pero carece del grupo amino.
Singularidad
La singularidad de 5-Acetoximetil-2-amino-3-cianopirazina radica en su combinación de grupos funcionales, que confieren reactividad química y actividad biológica específicas .
Propiedades
Número CAS |
54798-28-6 |
|---|---|
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(5-amino-6-cyanopyrazin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H8N4O2/c1-5(13)14-4-6-3-11-8(10)7(2-9)12-6/h3H,4H2,1H3,(H2,10,11) |
Clave InChI |
IMLOZVNPFFXWAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CN=C(C(=N1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


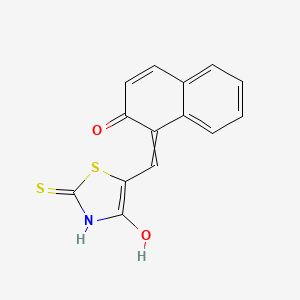

![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)
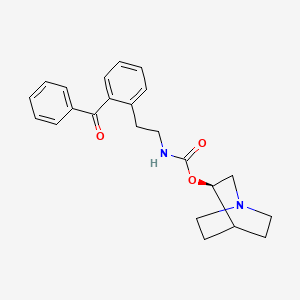

![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)

![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
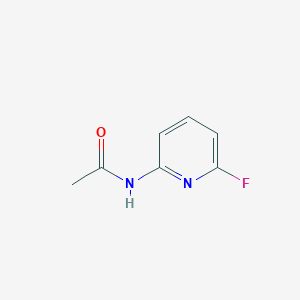
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)

